molecular formula C12H13N5O2S B5888165 N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5888165
M. Wt: 291.33 g/mol
InChI Key: WPUSZUQVGPPVQB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylphenyl group and a tetrazolylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8(18)9-4-3-5-10(6-9)13-11(19)7-20-12-14-15-16-17(12)2/h3-6H,7H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUSZUQVGPPVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is reacted with acetic anhydride to form N-(3-acetylphenyl)acetamide.

    Introduction of the Tetrazolylsulfanyl Group: The N-(3-acetylphenyl)acetamide is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolylsulfanyl group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The acetylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(3-acetylphenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Comparison:

  • N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its reactivity and binding properties.
  • The presence of the methyl group on the tetrazole ring can affect the compound’s solubility and overall stability compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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